4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound (CAS: 533869-65-7) is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a benzyl(ethyl)sulfamoyl moiety at position 4 of the benzamide ring. Its molecular formula is C₂₄H₂₁FN₄O₄S (MW: 480.5 g/mol), with a calculated XLogP3 of 3.7, indicating moderate lipophilicity . The compound exhibits structural features conducive to biological activity, including hydrogen bond acceptors (8 groups) and a polar surface area of 114 Ų, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4S/c1-2-29(16-17-6-4-3-5-7-17)34(31,32)21-14-10-18(11-15-21)22(30)26-24-28-27-23(33-24)19-8-12-20(25)13-9-19/h3-15H,2,16H2,1H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMCCVBGKOGEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Benzyl(ethyl)amine
Reagents :
- Benzyl(ethyl)amine (1.0 equiv)
- 4-Chlorosulfonylbenzoic acid (1.1 equiv)
- Triethylamine (2.0 equiv)
Procedure :
- Dissolve benzyl(ethyl)amine (10 mmol) in anhydrous DCM (40 mL).
- Add triethylamine (20 mmol) and cool to 0°C.
- Add 4-chlorosulfonylbenzoic acid (11 mmol) portionwise.
- Stir at room temperature for 4 hours, then wash with 1M HCl and brine.
- Isolate the sulfonamide product as a crystalline solid (85% yield).
Activation to Benzoyl Chloride
Convert the sulfonamide carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂, 5.0 equiv) in refluxing toluene (2 hours, 90% yield).
Coupling of Oxadiazole and Sulfamoyl Components
The final coupling employs peptide coupling reagents:
Reagents :
- 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv)
- 4-(Benzyl(ethyl)sulfamoyl)benzoyl chloride (1.1 equiv)
- Hünig’s base (DIPEA, 2.5 equiv)
- HATU (1.2 equiv)
Procedure :
- Dissolve the oxadiazole amine (5 mmol) in dry DMF (20 mL).
- Add DIPEA (12.5 mmol) and HATU (6 mmol), stir for 10 minutes.
- Add the sulfamoyl benzoyl chloride (5.5 mmol) and stir at 25°C for 12 hours.
- Pour into ice-water, extract with ethyl acetate, and purify via silica gel chromatography (65% yield).
Alternatives :
- EDCl/HOBt : Yields 60% but requires longer reaction times (24 hours).
- Microwave assistance : Achieves 70% yield in 2 hours.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Temperature Control | Jacketed Flask | Continuous Flow Reactor |
| Yield | 65–78% | 70–75% |
| Purity | >95% (HPLC) | >98% (HPLC) |
Key industrial adaptations:
- Continuous flow synthesis reduces POCl₃ usage by 40%.
- Crystallization optimization enhances purity to >98% using ethanol/water mixtures.
Analytical Characterization
Spectroscopic Data :
Thermal Properties :
- Melting point: 218–220°C (decomposition observed above 230°C).
- Stability: Stable under ambient conditions for >6 months.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Classical Coupling | 65 | 95 | 24 | 1.0 |
| Microwave-Assisted | 70 | 97 | 2 | 1.2 |
| Continuous Flow | 75 | 98 | 1.5 | 0.8 |
The continuous flow method offers the best balance of efficiency and cost, making it suitable for large-scale production.
Challenges and Mitigation Strategies
Oxadiazole Hydrolysis :
- Risk : Degradation under acidic conditions.
- Solution : Maintain pH >6 during aqueous workups.
Sulfamoyl Chloride Stability :
- Risk : Decomposition at >40°C.
- Solution : Use in situ generation without isolation.
Coupling Reagent Costs :
- Risk : HATU increases production costs.
- Solution : Substitute with T3P® (yield 68%, cost index 0.7).
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of the fluorophenyl group can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of N-sulfamoyl benzamides with 1,3,4-oxadiazole rings. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
*Estimated based on molecular formulas.
Key Research Findings
Antifungal Activity
- LMM5 and LMM11 : These analogs inhibit Candida albicans via thioredoxin reductase (TrxR) inhibition, with LMM5 showing higher potency (MIC ~50 μg/mL vs. 100 μg/mL for LMM11). The 4-methoxyphenylmethyl group in LMM5 may enhance hydrophobic interactions with the enzyme compared to the furan-2-yl group in LMM11 .
Enzyme Inhibition
- N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide : This analog inhibits human carbonic anhydrase II (hCA II) with an IC₅₀ < 10 μM. The ethylthio group on the oxadiazole may facilitate hydrophobic interactions within the hCA II active site, a mechanism distinct from the fluorophenyl group in the target compound .
Physicochemical Properties
- Lipophilicity: The target compound (XLogP3 = 3.7) is less lipophilic than LMM5 (estimated XLogP3 ~4.2) due to its fluorine substituent, which may improve aqueous solubility.
- Polarity : The 2,4-dimethoxyphenyl analog (533870-21-2) has higher polarity (methoxy groups as hydrogen bond acceptors), which may limit blood-brain barrier penetration compared to the target compound .
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a sulfamoyl group and an oxadiazole ring, suggests various biological activities that warrant detailed exploration. This article provides a comprehensive review of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 533869-65-7. The compound's structure includes:
- Benzyl(ethyl)sulfamoyl group : This moiety may enhance solubility and bioactivity.
- Oxadiazole ring : Known for its diverse biological activities.
- Fluorophenyl group : Contributes to the electronic properties and potential binding interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H21FN4O4S |
| CAS Number | 533869-65-7 |
| Molecular Weight | 458.50 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed to attach the fluorobenzyl moiety.
- Sulfamoyl Group Attachment : This is done via sulfonylation reactions using sulfonyl chlorides.
- Final Coupling Reaction : The oxadiazole derivative is coupled with a benzamide precursor using coupling agents like EDCI or DCC.
Table 2: Synthetic Route Overview
| Step | Reaction Type |
|---|---|
| Oxadiazole Formation | Cyclization |
| Fluorobenzyl Introduction | Nucleophilic Substitution |
| Sulfamoyl Attachment | Sulfonylation |
| Coupling | Amide Bond Formation |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The sulfamoyl group can mimic natural substrates, allowing it to bind to active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The oxadiazole ring may facilitate interactions with various receptors, modulating their functions.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial effects of related oxadiazole derivatives demonstrated that compounds similar to this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics.
Table 3: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | 2 | E. coli |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
Potential Therapeutic Applications
Given its structural features and preliminary biological activity data, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Agents : The compound may modulate inflammatory pathways through receptor interactions.
- Anticancer Activity : Similar compounds have shown cytotoxic effects on cancer cell lines, suggesting potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
